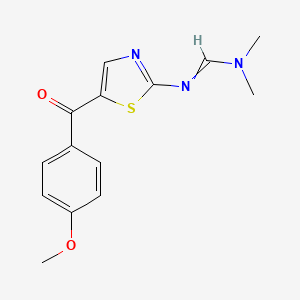

(E)-N'-(5-(4-Methoxybenzoyl)thiazol-2-YL)-N,N-dimethylformimidamide

Descripción

(E)-N'-(5-(4-Methoxybenzoyl)thiazol-2-YL)-N,N-dimethylformimidamide is a thiazole-derived compound characterized by a planar structure with a 4-methoxybenzoyl substituent at the 5-position of the thiazole ring and an (E)-configured dimethylformimidamide group at the 2-position. The methoxy group enhances solubility and modulates electronic properties, while the thiazole core contributes to rigidity and conjugation, making it suitable for metal chelation studies and drug design .

Propiedades

Fórmula molecular |

C14H15N3O2S |

|---|---|

Peso molecular |

289.35 g/mol |

Nombre IUPAC |

N'-[5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C14H15N3O2S/c1-17(2)9-16-14-15-8-12(20-14)13(18)10-4-6-11(19-3)7-5-10/h4-9H,1-3H3 |

Clave InChI |

ISAPSSRLTVHWFS-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C=NC1=NC=C(S1)C(=O)C2=CC=C(C=C2)OC |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de (E)-N'-(5-(4-Metoxi benzoil)tiazol-2-YL)-N,N-dimetilformimidamida generalmente implica los siguientes pasos:

Formación del anillo de tiazol: Esto se puede lograr mediante la ciclización de precursores apropiados en condiciones ácidas o básicas.

Introducción del grupo Metoxi benzoil: Este paso implica la acilación del anillo de tiazol con cloruro de 4-metoxi benzoil en presencia de una base como la piridina.

Formación del grupo Formimidamida: El paso final implica la reacción del intermedio con dimetil acetal de N,N-dimetilformamida en condiciones de reflujo.

Métodos de producción industrial

Los métodos de producción industrial para tales compuestos a menudo implican la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza al tiempo que se minimizan los costos y el impacto ambiental. Esto puede incluir el uso de reactores de flujo continuo y principios de química verde.

Análisis De Reacciones Químicas

Tipos de reacciones

(E)-N'-(5-(4-Metoxi benzoil)tiazol-2-YL)-N,N-dimetilformimidamida puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: La reducción se puede llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila dependiendo de los grupos funcionales presentes.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno en ácido acético.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Nucleófilos como aminas o tioles en presencia de una base.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfóxidos, mientras que la reducción puede producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Se investiga por su potencial como agente terapéutico en el tratamiento de diversas enfermedades.

Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción de (E)-N'-(5-(4-Metoxi benzoil)tiazol-2-YL)-N,N-dimetilformimidamida implica su interacción con dianas moleculares y vías específicas. Esto puede incluir:

Unión a enzimas: Inhibición o activación de enzimas específicas involucradas en las vías metabólicas.

Interacción con receptores: Modulación de la actividad de los receptores en la superficie celular o dentro de las células.

Disrupción de los procesos celulares: Afectación de procesos como la replicación del ADN, la síntesis de proteínas o la división celular.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional uniqueness of (E)-N'-(5-(4-Methoxybenzoyl)thiazol-2-YL)-N,N-dimethylformimidamide becomes evident when compared to analogs. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Research Findings

Coordination Chemistry :

- The target compound’s (E)-configuration allows selective coordination with Pd²⁺ through nitrogen atoms, similar to Z-N'-(benzo(d)thiazol-2-yl)-N,N-dimethylformimidamide. However, the 4-methoxybenzoyl group introduces steric and electronic differences, altering bond lengths (e.g., Pd–N = 1.941–1.976 Å in Z-analog vs. predicted 1.92–1.98 Å for the target) and complex stability .

- In contrast, thiadiazole derivatives (e.g., compound 6 in ) exhibit weaker metal-binding due to competing carbonyl groups .

Synthetic Pathways :

- The compound is likely synthesized via condensation of 5-(4-methoxybenzoyl)thiazol-2-amine with dimethylformamide dimethyl acetal, analogous to methods in and .

- Compared to benzothiazole analogs (85–95% yields in ), the methoxybenzoyl substituent may reduce yields due to steric hindrance during cyclization .

Physicochemical Properties: The methoxy group increases hydrophilicity (logP ~1.5–2.0 predicted) compared to non-polar analogs like Z-N'-(benzo(d)thiazol-2-yl)-N,N-dimethylformimidamide (logP ~2.5) . IR spectra would show distinct C=O stretches (~1670 cm⁻¹) from the benzoyl group, absent in simpler thiazole derivatives .

Biological Relevance: While highlights antitumor activity in thiadiazole derivatives, the target compound’s bioactivity remains unexplored.

Actividad Biológica

(E)-N'-(5-(4-Methoxybenzoyl)thiazol-2-YL)-N,N-dimethylformimidamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring, a methoxybenzoyl moiety, and a dimethylformimidamide group. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiazole Ring : Achieved by reacting α-haloketones with thiourea under basic conditions.

- Alkylation : The thiazole intermediate is alkylated with 4-methoxybenzyl chloride.

- Final Condensation : The resulting thiazole derivative is condensed with an appropriate aldehyde to yield the desired product.

Antimicrobial Properties

Research indicates that compounds similar to (E)-N'-(5-(4-Methoxybenzoyl)thiazol-2-YL)-N,N-dimethylformimidamide exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Anticancer Potential

The compound has been evaluated for anticancer properties, particularly against breast and colon cancer cell lines. Studies suggest that it induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by interfering with the cell cycle. Notably, it has shown synergistic effects when combined with established chemotherapeutic agents.

The biological activity of (E)-N'-(5-(4-Methoxybenzoyl)thiazol-2-YL)-N,N-dimethylformimidamide is attributed to its ability to bind to specific molecular targets, inhibiting enzyme activity crucial for cellular functions. The nitrophenyl group may participate in electron transfer reactions, while the thiazole ring can form hydrogen bonds with biological macromolecules.

Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of thiazole derivatives against multi-drug resistant bacteria. Results indicated that (E)-N'-(5-(4-Methoxybenzoyl)thiazol-2-YL)-N,N-dimethylformimidamide exhibited minimum inhibitory concentrations (MICs) comparable to leading antibiotics, suggesting its potential as a new antimicrobial agent .

Study 2: Cancer Cell Line Testing

In vitro testing on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM. Flow cytometry analysis confirmed that treated cells underwent apoptosis, marked by increased annexin V staining .

Research Findings Summary Table

| Property | Findings |

|---|---|

| Antimicrobial Activity | Effective against resistant strains |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Mechanism of Action | Enzyme inhibition and disruption of metabolic pathways |

| Synergistic Effects | Enhanced efficacy when combined with existing treatments |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.